4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline - 854774-90-6

4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

Catalog Number: EVT-2491080
CAS Number: 854774-90-6
Molecular Formula: C18H14F3NO
Molecular Weight: 317.311
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

    Compound Description: This compound features a 1,8-naphthyridine core with a 4-methoxyphenyl group and a methyl group attached. The crystal structure of this compound was investigated [].

5-Chloro-3-methyl-8-trifluoromethyl-4H-1,4-benzothiazine

    Compound Description: This compound is characterized by a 1,4-benzothiazine core with a chlorine atom at the 5-position, a methyl group at the 3-position, and a trifluoromethyl group at the 8-position. It was synthesized through a one-pot method involving the heterocyclization of 2-amino-3-chloro-6-(trifluoromethyl)benzenethiol with various diketones or ketoesters [].

5-(2-Fluoro-3-methoxyphenyl)-1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4(1H,3H)-dione

    Compound Description: This compound features a pyrimidine-2,4(1H,3H)-dione core with various substitutions, including a 2-fluoro-3-methoxyphenyl group and a 2-fluoro-6-(trifluoromethyl)benzyl group. The crystal structure of this compound was determined [].

    Compound Description: This structurally complex compound features a chromeno[4,3-b]pyrrole core with various substituents, including a 1-(4-methoxyphenyl)-4-oxo-3-phenylazetidin-2-yl group. The crystal structure of this compound, particularly the planar nature of the β-lactam ring and the envelope conformation of the tetrahydropyran ring, was studied [].

    Compound Description: This compound, identified as JNJ-46356479, is a potent and orally bioavailable positive allosteric modulator of the metabotropic glutamate 2 receptor []. It features a triazolo[4,3-a]pyridine core with an 8-trifluoromethyl substituent.

Poly[(acetonitrile-κN)(μ3-7-{[bis(pyridin-2-ylmethyl)amino]methyl}-8-hydroxyquinoline-5-sulfonato-κ4N,O:O:O:O''')sodium]

    Compound Description: This compound is a sodium salt of a sulfonated 8-hydroxyquinoline derivative. The crystal structure analysis revealed the sodium ion's coordination geometry and the formation of a two-dimensional network sheet through sodium-sulfonate bridging interactions [].

Methyl 2-methyl-4-(3-methoxyphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound features a hexahydroquinoline core structure with a 3-methoxyphenyl group at the 4-position and a methyl ester group at the 3-position. Its crystal structure was investigated [].

3-Methyl(phenyl)-2-(prop-2-yn-1-ylthio)-7-(trifluoromethyl)quinazolin-4(3H)-one

    Compound Description: These compounds are a series of quinazolinone derivatives featuring a trifluoromethyl group at the 7-position. These were synthesized and subjected to electrophilic cyclization reactions with tellurium tetrahalides [].

    Compound Description: This compound contains a pyrazolo[3,4-b]pyridine core with a trifluoromethyl group at the 6-position and a thiophene ring. Its crystal structure, particularly the gauche conformation of the thiophene ring, was analyzed [, ].

2-Alkyl-3-aminomethyl-6-(3-methoxyphenyl)-7-methyl-8-(2-fluorobenzyl)imidazolo[1,2-a]pyrimid-5-ones

    Compound Description: This series of imidazolo[1,2-a]pyrimid-5-one derivatives, incorporating 2-alkyl, 3-methoxyphenyl, and 2-fluorobenzyl substituents, was investigated as potent antagonists of the human GnRH receptor [].

2-[1-(4-Chlorophenyl)cyclopropyl]-3-hydroxy-8-(trifluoromethyl)quinoline-4-carboxylic acid (PSI-421)

    Compound Description: Identified as PSI-421, this compound is a potent P-selectin inhibitor exhibiting favorable pharmacokinetic properties and demonstrating efficacy in preclinical models of vascular injury [].

Methyl 8-bromo-1,3,4,5-tetrahydropyrrolo[4,3,2-de]quinoline-4-carboxylate

    Compound Description: This compound serves as a key intermediate in the synthetic pursuit of lymphostins, a family of natural products with significant biological activity [].

4,5-Dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-amine

    Compound Description: This compound is a triazoloquinoline derivative explored as a building block for the synthesis of urea-functionalized analogs with potential anticancer activity [].

R-4-{2-[5-(2-Fluoro-3-methoxyphenyl)-3-(2-fluoro-6-[trifluoromethyl]benzyl)-4-methyl-2,6-dioxo-3,6-dihydro-2H-pyrimidin-1-yl]-1-phenylethylamino}butyric acid sodium salt (Elagolix)

    Compound Description: Known as Elagolix, this compound acts as a potent and orally bioavailable antagonist of the human gonadotropin-releasing hormone receptor [].

Methyl 4-(3-cyanophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

    Compound Description: This compound possesses a hexahydroquinoline core structure with a 3-cyanophenyl group at the 4-position and a methyl ester group at the 3-position. Its crystal structure was determined [].

Ethyl 4-({1-[2-(4-bromophenyl)-2-oxoethyl]-1H-1,2,3-triazol-4-yl}methoxy)-8-(trifluoromethyl)quinoline-3-carboxylate

    Compound Description: This compound features a quinoline structure with a trifluoromethyl group at the 8-position. It was synthesized and characterized, with a focus on its crystal structure and intermolecular interactions [].

1,1-Dichloro-1a-(4-methoxyphenyl)-3-methyl-1,1a,2,3-tetrahydroazirino[2,1-d][1,5]benzothiazepine

    Compound Description: This compound contains a benzothiazepine core with a 4-methoxyphenyl group and a dichloro substituted aziridine ring. Its synthesis involved a [2 + 1] cycloaddition reaction, and its crystal structure was solved using X-ray diffraction [].

Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate

    Compound Description: This molecule includes a quinoline moiety with a trifluoromethyl group at the 8-position and a 1,2,3-triazole ring. Its crystal structure, characterized by C—H⋯N, C—H⋯F, and C—H⋯O hydrogen bonds, was analyzed [].

Cis-4-(4-methoxyphenyl)-3-methyl-6-nitro-2-phenyl-1,2,3,4-tetrahydroquinoline

    Compound Description: This compound features a tetrahydroquinoline core with a 4-methoxyphenyl group. Its synthesis involved a copper-catalyzed imino Diels-Alder reaction [].

3-(2-Chloroethyl)-5-methyl-6-phenyl-8-(trifluoromethyl)-5,6-dihydropyrazolo[3,4-f][1,2,3,5]tetrazepin-4-(3H)-one

    Compound Description: This compound is a pyrazolotetrazepinone derivative containing a trifluoromethyl group. Its antiproliferative activity was investigated against various cancer cell lines, including those expressing the DNA repair protein MGMT [].

(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol (MMPP)

    Compound Description: This compound, known as MMPP, acts as a selective inhibitor of STAT3, demonstrating anti-inflammatory properties and showing neuroprotective effects against MPTP-induced dopaminergic neurodegeneration in a mouse model [].

4-{3-(X-phenyl)hexahydro[1,3]oxazolo[3,4-a]pyridin-1-yl}-2,8-bis(trifluoromethyl)quinolines

    Compound Description: This series of compounds, derived from mefloquine, features a quinoline core with two trifluoromethyl groups and a substituted phenyl ring connected via a hexahydrooxazolopyridine linker. The crystal structures of these compounds with different X substituents (X = 3-MeO, 4-MeO, 4-HO) were analyzed [].

(R)-4-Cyclopropyl-7,8-difluoro-5-(4-(trifluoromethyl)phenylsulfonyl)-4,5-dihydro-1H-pyrazolo[4,3-c]quinoline (ELND006)

    Compound Description: ELND006 is a γ-secretase inhibitor that selectively targets the amyloid-β (Aβ) pathway with minimal impact on Notch signaling. This compound, containing a dihydropyrazoloquinoline core and a trifluoromethyl group, has been investigated in clinical trials for its potential in treating Alzheimer's disease [].

8-(1-{4-[(5-Chloro-4-{[2-(dimethylphosphoryl)phenyl]amino}pyrimidin-2-yl)amino]-3-methoxyphenyl}piperidin-4-yl)-1-methyl-1,8-diazaspiro[4.5]decan-2-one

    Compound Description: This complex molecule exhibits dual inhibitory activity against anaplastic lymphoma kinase (ALK) and the epidermal growth factor receptor (EGFR), making it a potential candidate for anticancer therapy, specifically for treating non-small cell lung cancer (NSCLC) [].

(S)-6-(1-(6-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)quinoline (PF-04254644)

    Compound Description: PF-04254644 acts as a highly selective inhibitor of the receptor tyrosine kinase c-Met, a promising target for cancer therapy. Despite its selectivity for c-Met, this compound displays broad inhibition across the phosphodiesterase (PDE) family, leading to cardiac toxicity in rats [].

4-(1-Benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(3-methoxyphenyl)pyrimidin-2-amine

    Compound Description: This compound contains both a triazole and a pyrimidine ring linked by a 3-methoxyphenyl group. It was synthesized and studied for its antibacterial properties, and its structure was characterized using X-ray crystallography and DFT calculations [].

4-(3-Pentylamino)-2,7-dimethyl-8-(2-methyl-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine (DMP904)

    Compound Description: DMP904 acts as a potent antagonist of the corticotropin-releasing factor 1 (CRF1) receptor, exhibiting anxiolytic-like effects in rodent models without the sedative or ataxic side effects associated with benzodiazepines [].

4-[3-[4-(2-Methoxyphenyl)piperazin-1-yl]propoxy]-4-aza-tricyclo[5.2.1.02,6]dec-8-ene-3,5-dione

    Compound Description: This compound, a potent and selective 5-HT1A receptor agonist, was investigated as a potential PET ligand for imaging 5-HT1A receptors in the brain []. Its structure includes a tricyclic core, a piperazine ring, and a 2-methoxyphenyl substituent.

29. [Ru(η6-p-cymene)Cl-(L1)] (1)* Compound Description: This compound is a ruthenium(II)-arene complex containing a 5,7-dichloro-2-methyl-8-quinolinol ligand (H-L1). It exhibits remarkable in vitro and in vivo antitumor activity against HeLa cells with minimal toxicity to normal cells [].

    30. 1-(6-Chloro-2-methyl-4-phenylquinolin-3-yl)-3-(3-methoxyphenyl)prop-2-en-1-one* Compound Description: This molecule features a quinoline core, a 3-methoxyphenyl group, and a chlorophenyl substituent. Its crystal structure, characterized by intermolecular C—H⋯Cl and C—H⋯O interactions, was investigated [].

      31. (2S)-8-[(3R)-3-Methylmorpholin-4-yl]-1-(3-methyl-2-oxobutyl)-2-(trifluoromethyl)-3,4-dihydro-2H-pyrimido[1,2-a]pyrimidin-6-one* Compound Description: This compound exhibits potent and selective inhibition against Vps34, a lipid kinase implicated in vesicle trafficking and autophagy. It holds promise as a potential therapeutic agent for treating solid tumors due to its high selectivity and favorable in vivo pharmacokinetic properties [].

          Compound Description: This molecule contains a pyrazoloquinoline core with a trifluoromethyl group at the 8-position and two phenyl substituents. Its crystal structure, characterized by π-π stacking interactions, was analyzed [].

          Compound Description: This compound, MDPTQ, is a quinoline derivative with structural similarities to ellipticine. It selectively induces apoptosis in leukemia cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) [].

        2‐aryl(heteroaryl)‐6‐(4‐alkyl(aryl)‐1H‐1,2,3‐triazol‐1‐yl)‐4‐(trifluoromethyl)quinolines

          Compound Description: This series of compounds features a quinoline core, a trifluoromethyl group, and a triazole ring with various aryl and alkyl substituents. These compounds were synthesized and their photophysical properties, DNA and HSA interactions, and molecular docking were studied [].

          Compound Description: These compounds, derived from mefloquine, feature a quinoline core with two trifluoromethyl groups and a substituted phenyl ring connected by a perhydrooxazolopyridine linker. The crystal structures of these compounds, with variations in the phenyl ring substitution (X = H, 2-nitro, 3-nitro, and 4-nitro), were analyzed [].

        2-Hydroxy-16-[(E)-4-hydroxy-3-methoxybenzylidene]-13-(4-hydroxy-3-methoxyphenyl)-11-methyl-1,11-diazapentacyclo[12.3.1.02,10.03,8.010,14]octadeca-3(8),4,6-triene-9,15-dione

          Compound Description: This compound has a complex polycyclic structure with two methoxyphenyl groups. Its crystal structure, particularly the chair conformation of the piperidine ring and the envelope conformation of the five-membered ring, was analyzed [].

        37. 1,3-Bis-(2,3,5-tri-O-benzoyl-β-D-ribofuranosyl)-8-(trifluoromethyl)-2-methyl-4-quinazolinone* Compound Description: This compound is a fluorinated nucleoside derivative of a quinazolinone, synthesized to enhance stability. The synthesis involved ribosylation and debenzoylation steps [].

          38. N-Carboxymethyl- and N-(p-methoxyphenyl)-3-hydroxy-2-methyl-4-pyridinone* Compound Description: This entry refers to two related compounds with a pyridinone core. One compound has a carboxymethyl group attached to the nitrogen, while the other has a p-methoxyphenyl group. These compounds were studied for their structural and physical properties [].

            39. 2-[5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-1,3-benzothiazole * Compound Description: This compound features a benzothiazole core linked to a pyrazole ring, which is substituted with a 4-methoxyphenyl group. The crystal structure analysis highlighted the dihedral angles between the aromatic rings within the molecule [].

              N-(3-Methoxyphenyl)-4-{4-methyl-2-[(methyl)(4-methylphenyl)amino]-1,3-thiazol-5-yl}pyrimidin-2-amine

                Compound Description: This compound features a pyrimidine ring linked to a thiazole ring. The thiazole ring is substituted with a 3-methoxyphenyl group. Two independent molecules were observed in the crystal structure, each showing different dihedral angles between the thiazole and pyrimidine rings [].

              2-(4-Hydroxy-3-methoxyphenyl)benzothiazole

                Compound Description: This compound is a benzothiazole derivative with a 4-hydroxy-3-methoxyphenyl group at the 2-position. It undergoes oxidation with (diacetoxy)iodobenzene (DAIB) to yield various cycloaddition products depending on the reaction conditions [].

              9-(3-Methoxyphenyl)-6,6-dimethyl-4-phenyl-2,3,5,6,7,9-hexahydrothieno[3,2-b]quinolin-8(4H)-one 1,1-dioxide

                Compound Description: This compound has a thienoquinoline core with a 3-methoxyphenyl substituent. It was synthesized via a multi-step condensation reaction, and its crystal structure, particularly the conformation of the thiophene dioxide and pyridine rings, was studied [].

                Compound Description: This compound comprises a quinoline ring connected to a methoxyphenyl group via an acetamide linker. Its crystal structure, characterized by intramolecular hydrogen bonds, was investigated [].

              2-(R)-(1-(R)-3,5-Bis(trifluoromethyl)phenylethoxy)-3-(S)-(4-fluoro)phenyl-4-(3-oxo-1,2,4-triazol-5-yl)methylmorpholine

                Compound Description: This compound demonstrates potent and long-lasting antagonism towards the human NK-1 receptor, making it a potential candidate for treating chronic pain, migraine, and emesis [].

              1-[(2,4-Dimethyl-3-pyridinyl)carbonyl]-4-methyl-4-[3(S)-methyl-4-[1(S)-[4-(trifluoromethyl)phenyl]ethyl]-1-piperazinyl]piperidine N1-oxide (Sch-350634)

                Compound Description: Known as Sch-350634, this compound acts as a potent CCR5 antagonist, effectively inhibiting HIV-1 entry and replication. Its oral bioavailability makes it a promising candidate for HIV treatment [].

              Properties

              CAS Number

              854774-90-6

              Product Name

              4-(3-Methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

              IUPAC Name

              4-(3-methoxyphenyl)-3-methyl-8-(trifluoromethyl)quinoline

              Molecular Formula

              C18H14F3NO

              Molecular Weight

              317.311

              InChI

              InChI=1S/C18H14F3NO/c1-11-10-22-17-14(7-4-8-15(17)18(19,20)21)16(11)12-5-3-6-13(9-12)23-2/h3-10H,1-2H3

              InChI Key

              MMTNTVXAMDADBV-UHFFFAOYSA-N

              SMILES

              CC1=CN=C2C(=C1C3=CC(=CC=C3)OC)C=CC=C2C(F)(F)F

              Solubility

              not available

              Product FAQ

              Q1: How Can I Obtain a Quote for a Product I'm Interested In?
              • To receive a quotation, send us an inquiry about the desired product.
              • The quote will cover pack size options, pricing, and availability details.
              • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
              • Quotations are valid for 30 days, unless specified otherwise.
              Q2: What Are the Payment Terms for Ordering Products?
              • New customers generally require full prepayment.
              • NET 30 payment terms can be arranged for customers with established credit.
              • Contact our customer service to set up a credit account for NET 30 terms.
              • We accept purchase orders (POs) from universities, research institutions, and government agencies.
              Q3: Which Payment Methods Are Accepted?
              • Preferred methods include bank transfers (ACH/wire) and credit cards.
              • Request a proforma invoice for bank transfer details.
              • For credit card payments, ask sales representatives for a secure payment link.
              • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
              Q4: How Do I Place and Confirm an Order?
              • Orders are confirmed upon receiving official order requests.
              • Provide full prepayment or submit purchase orders for credit account customers.
              • Send purchase orders to sales@EVITACHEM.com.
              • A confirmation email with estimated shipping date follows processing.
              Q5: What's the Shipping and Delivery Process Like?
              • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
              • You can use your FedEx account; specify this on the purchase order or inform customer service.
              • Customers are responsible for customs duties and taxes on international shipments.
              Q6: How Can I Get Assistance During the Ordering Process?
              • Reach out to our customer service representatives at sales@EVITACHEM.com.
              • For ongoing order updates or questions, continue using the same email.
              • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

              Quick Inquiry

               Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.